molecular formula C22H15N5O6S B12748020 Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- CAS No. 119228-56-7

Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B12748020
CAS No.: 119228-56-7
M. Wt: 477.5 g/mol
InChI Key: WOTSYJPSVKPTAH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzoic acid moiety linked to a triazole ring, which is further substituted with dinitrophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The triazole ring can then be functionalized with dinitrophenyl and methylphenyl groups through nucleophilic substitution reactions.

    Thioether Formation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and triazole rings.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Oxidized derivatives of the phenyl and triazole rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of nitro groups.

    Enzyme Inhibition: The triazole ring may interact with biological targets, acting as an enzyme inhibitor.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and nitrophenyl groups are key functional moieties that can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

    Triazole derivatives: Compounds featuring the triazole ring.

    Nitrophenyl compounds: Molecules containing nitrophenyl groups.

Uniqueness

The uniqueness of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both nitrophenyl and triazole groups makes it a versatile compound for various applications.

Properties

CAS No.

119228-56-7

Molecular Formula

C22H15N5O6S

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C22H15N5O6S/c1-13-4-2-3-5-19(13)25-20(15-10-16(26(30)31)12-17(11-15)27(32)33)23-24-22(25)34-18-8-6-14(7-9-18)21(28)29/h2-12H,1H3,(H,28,29)

InChI Key

WOTSYJPSVKPTAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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